molecular formula C11H16N2O B1306146 (2-(Piperidin-1-yl)pyridin-3-yl)methanol CAS No. 690632-84-9

(2-(Piperidin-1-yl)pyridin-3-yl)methanol

Cat. No.: B1306146
CAS No.: 690632-84-9
M. Wt: 192.26 g/mol
InChI Key: HGYMJKQSUHUNAO-UHFFFAOYSA-N
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Description

(2-(Piperidin-1-yl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-(Piperidin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine and pyridine rings play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activity and receptor binding .

Comparison with Similar Compounds

Uniqueness: (2-(Piperidin-1-yl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

(2-piperidin-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYMJKQSUHUNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383312
Record name [2-(Piperidin-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-84-9
Record name 2-(1-Piperidinyl)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Piperidin-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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